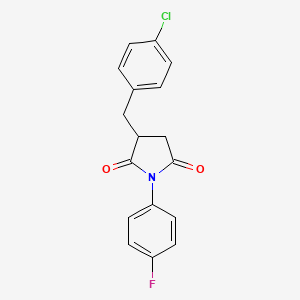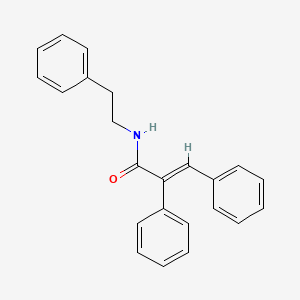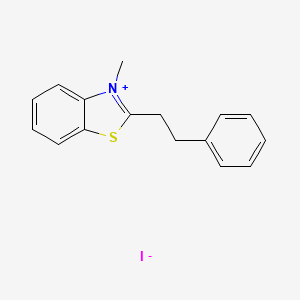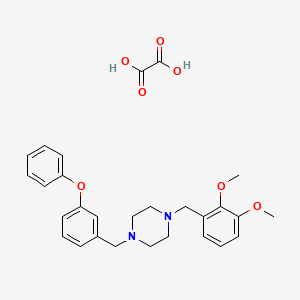
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thalidomide, a medication that was originally developed as a sedative but was later found to cause birth defects. CFP has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione exerts its effects by inhibiting the production of certain cytokines, which are proteins that play a key role in the immune response. By inhibiting cytokine production, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to increase the production of anti-inflammatory cytokines such as IL-10. These effects suggest that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is relatively easy to synthesize and is commercially available. However, one limitation of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of research is in the development of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione-based therapies for the treatment of cancer and autoimmune diseases. Another potential direction is in the study of the mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, which could lead to the development of more effective treatments. Finally, there is potential for the development of new derivatives of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione that may have improved properties and efficacy.
合成法
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form the corresponding amide, which is subsequently cyclized to form the pyrrolidinedione ring. The final product is obtained after purification and isolation.
科学的研究の応用
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has anti-tumor activity and can inhibit the growth of various cancer cell lines. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALJBGWBQPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)



![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)